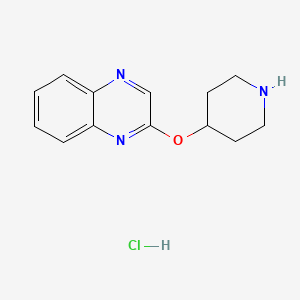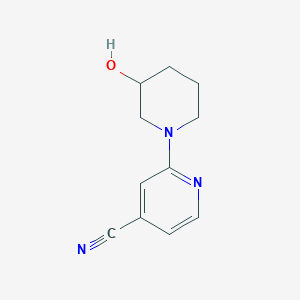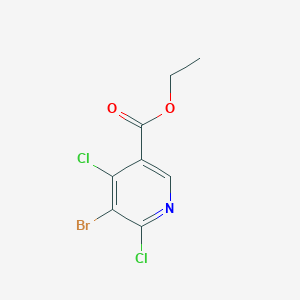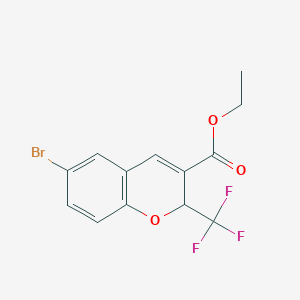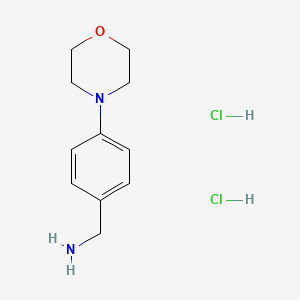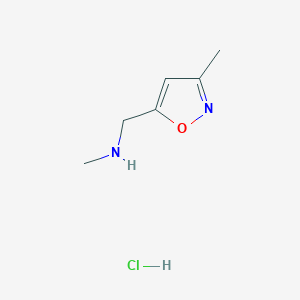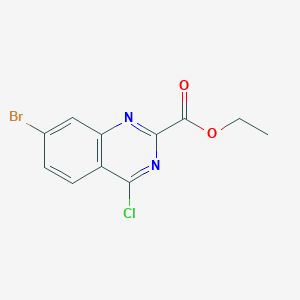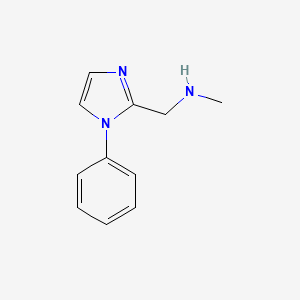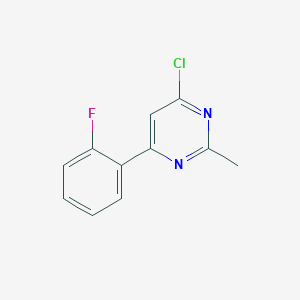
4-Chloro-2-methyl-6-(2-fluorophenyl)pyrimidine
Übersicht
Beschreibung
“4-Chloro-2-methyl-6-(2-fluorophenyl)pyrimidine” is a chemical compound with the molecular formula C11H8ClFN2. It has a molecular weight of 222.65 . The compound is used as a building block in organic synthesis .
Synthesis Analysis
While specific synthesis methods for “4-Chloro-2-methyl-6-(2-fluorophenyl)pyrimidine” were not found, pyrimidine compounds are generally synthesized using various methodologies . One such method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Applications
- Summary of Application: Pyrimidines, including 4-Chloro-2-methyl-6-(2-fluorophenyl)pyrimidine, have been found to display a range of pharmacological effects including anti-inflammatory activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators .
- Methods of Application: The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Antibacterial Applications
- Summary of Application: Schiff base metal complexes of 4-Chloro-2-methyl-6-(2-fluorophenyl)pyrimidine have been synthesized and tested for their antibacterial activity .
- Methods of Application: The Schiff base ligand and its metal (II) complexes were tested in vitro to evaluate their bactericidal activity against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method .
- Results or Outcomes: The antibacterial evaluation results revealed that the metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .
Anticancer Applications
- Summary of Application: Pyrimidines, including 4-Chloro-2-methyl-6-(2-fluorophenyl)pyrimidine, have been reported to exhibit anticancer activities . They are known to modulate myeloid leukemia .
- Methods of Application: The anticancer effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital cancer mediators .
- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anticancer effects .
Antimicrobial Applications
- Summary of Application: Pyrimidines, including 4-Chloro-2-methyl-6-(2-fluorophenyl)pyrimidine, have been reported to exhibit antimicrobial activities .
- Methods of Application: The antimicrobial effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital microbial mediators .
- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent antimicrobial effects .
Fungicide Applications
- Summary of Application: 4-Chloro-2-methyl-6-(2-fluorophenyl)pyrimidine has been used in the synthesis of novel 6-Aryloxy-4-chloro-2-phenylpyrimidines as fungicides .
- Methods of Application: The fungicidal effects of these compounds are attributed to their inhibitory response versus the expression and activities of certain vital fungal mediators .
- Results or Outcomes: These compounds might be potential candidates for controlling S. sclerotiorum and useful lead compounds to design new fungicides .
Agrochemical Applications
- Summary of Application: Trifluoromethylpyridine (TFMP) derivatives, including 4-Chloro-2-methyl-6-(2-fluorophenyl)pyrimidine, have been used in the protection of crops from pests .
- Methods of Application: The agrochemical effects of these compounds are attributed to their inhibitory response versus the expression and activities of certain vital pest mediators .
- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Antimetabolite Applications
- Summary of Application: Diazines, including 4-Chloro-2-methyl-6-(2-fluorophenyl)pyrimidine, are reported to exhibit antimetabolite activities . They are known to inhibit the expression and activities of certain vital metabolic mediators .
- Methods of Application: The antimetabolite effects of diazines are attributed to their inhibitory response versus the expression and activities of certain vital metabolic mediators .
- Results or Outcomes: Literature studies reveal that a large number of diazines exhibit potent antimetabolite effects .
Antiallergic Applications
- Summary of Application: Diazines, including 4-Chloro-2-methyl-6-(2-fluorophenyl)pyrimidine, are reported to exhibit antiallergic activities . They are known to inhibit the expression and activities of certain vital allergic mediators .
- Methods of Application: The antiallergic effects of diazines are attributed to their inhibitory response versus the expression and activities of certain vital allergic mediators .
- Results or Outcomes: Literature studies reveal that a large number of diazines exhibit potent antiallergic effects .
Tyrosine Kinase Inhibitor Applications
- Summary of Application: Diazines, including 4-Chloro-2-methyl-6-(2-fluorophenyl)pyrimidine, are reported to exhibit tyrosine kinase inhibitory activities . They are known to inhibit the expression and activities of certain vital tyrosine kinases .
- Methods of Application: The tyrosine kinase inhibitory effects of diazines are attributed to their inhibitory response versus the expression and activities of certain vital tyrosine kinases .
- Results or Outcomes: Literature studies reveal that a large number of diazines exhibit potent tyrosine kinase inhibitory effects .
Calcium Channel Antagonistic Applications
- Summary of Application: Diazines, including 4-Chloro-2-methyl-6-(2-fluorophenyl)pyrimidine, are reported to exhibit calcium channel antagonistic activities . They are known to inhibit the expression and activities of certain vital calcium channels .
- Methods of Application: The calcium channel antagonistic effects of diazines are attributed to their inhibitory response versus the expression and activities of certain vital calcium channels .
- Results or Outcomes: Literature studies reveal that a large number of diazines exhibit potent calcium channel antagonistic effects .
Analgesic Applications
- Summary of Application: Diazines, including 4-Chloro-2-methyl-6-(2-fluorophenyl)pyrimidine, are reported to exhibit analgesic activities . They are known to inhibit the expression and activities of certain vital pain mediators .
- Methods of Application: The analgesic effects of diazines are attributed to their inhibitory response versus the expression and activities of certain vital pain mediators .
- Results or Outcomes: Literature studies reveal that a large number of diazines exhibit potent analgesic effects .
Eigenschaften
IUPAC Name |
4-chloro-6-(2-fluorophenyl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2/c1-7-14-10(6-11(12)15-7)8-4-2-3-5-9(8)13/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENNOUKDKDKGGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-6-(2-fluorophenyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



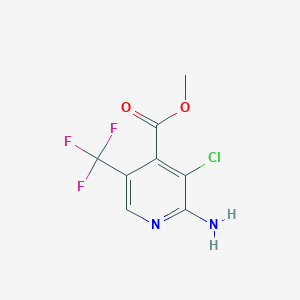
![[1-(4-Ethoxyphenyl)-1-methylethyl]amine hydrochloride](/img/structure/B1418734.png)
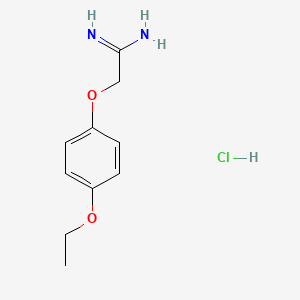
![7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1418736.png)
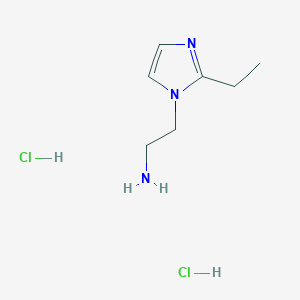
![{[(1-ethyl-1H-pyrazol-4-yl)methyl]sulfonyl}acetic acid](/img/structure/B1418743.png)
